1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene

Description

Structural Classification within Stilbenoids and Triphenylethylene (B188826) Derivatives

From a chemical standpoint, 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene possesses a unique molecular architecture that places it within two important classes of organic compounds: stilbenoids and triphenylethylene derivatives.

The core structure of the molecule features a 1,2-diphenylethylene backbone, which is characteristic of stilbenes. nih.govwikipedia.org Stilbenoids are a class of natural and synthetic compounds based on the C6-C2-C6 skeleton of stilbene (B7821643) (1,2-diphenylethylene). nih.govwikipedia.org The presence of this fundamental structure classifies this compound as a stilbenoid. nih.gov

Furthermore, the molecule is substituted with a third phenyl group, making it a triphenylethylene derivative. This classification is central to its biological activity, as many triphenylethylene compounds are known to interact with estrogen receptors. mdpi.comnih.gov The specific arrangement of the three phenyl rings and the butane (B89635) chain confers its distinct pharmacological properties.

Historical Context and Significance in Medicinal Chemistry Research

The significance of this compound is intrinsically linked to the history of Tamoxifen (B1202), a pioneering drug in the treatment of estrogen receptor (ER)-positive breast cancer. mdpi.comnih.gov Tamoxifen itself is a prodrug, meaning it is metabolized in the body into its active forms. nih.gov Research identified 4-hydroxytamoxifen (B85900) as a principal active metabolite, exhibiting significantly higher affinity for the estrogen receptor—approximately 30 to 100 times more than Tamoxifen itself. nih.gov

This discovery was a landmark in medicinal chemistry as it elucidated the true mechanism of Tamoxifen's antiestrogenic effect. It shifted the research focus towards understanding the structure-activity relationships of its metabolites. The development and study of triphenylethylene derivatives as Selective Estrogen Receptor Modulators (SERMs) were heavily influenced by the findings related to 4-hydroxytamoxifen. mdpi.comnih.gov These compounds are designed to exhibit estrogenic or antiestrogenic effects in a tissue-specific manner, a concept that has been a cornerstone of endocrine therapy research. mdpi.comnih.gov

Isomeric Considerations (Z and E) and their Distinct Academic Interest

A critical aspect of the chemistry and pharmacology of this compound is the existence of geometric isomers, specifically the (Z) and (E) isomers. plos.org These isomers, also referred to as cis and trans respectively, arise from the restricted rotation around the carbon-carbon double bond of the butene chain. plos.org The spatial arrangement of the phenyl groups relative to the double bond is different in each isomer, leading to distinct biological activities.

Research has consistently shown that the (Z)-isomer (trans-4-hydroxytamoxifen) possesses significantly higher antiestrogenic potency compared to the (E)-isomer (cis-4-hydroxytamoxifen). nih.govaacrjournals.org The (Z)-isomer binds with a much greater affinity to the estrogen receptor, which is the basis for its more potent inhibitory effect on the growth of estrogen-dependent cancer cells. plos.orgaacrjournals.org In contrast, the (E)-isomer is considered to be less antiestrogenic and may even exhibit some estrogenic (agonist) action. nih.gov

The differential activity of these isomers has been a subject of intense academic investigation. Studies have explored how the ratio of these isomers can affect therapeutic outcomes and the development of drug resistance. nih.gov The spontaneous isomerization of the more active (Z)-isomer to the less active (E)-isomer has also been a focus of research, particularly in the context of drug stability and delivery. nih.gov

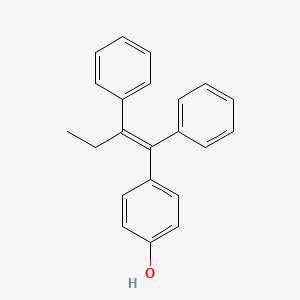

Structure

2D Structure

3D Structure

Properties

CAS No. |

69967-79-9 |

|---|---|

Molecular Formula |

C22H20O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-[(E)-1,2-diphenylbut-1-enyl]phenol |

InChI |

InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21+ |

InChI Key |

YJVFSITVRZYTHO-QURGRASLSA-N |

Isomeric SMILES |

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene Isomers

The geometry of the double bond in this compound results in two geometric isomers, (E) and (Z). The synthesis of these isomers in a selective manner is a key challenge. The spatial arrangement of the phenyl and hydroxyphenyl groups around the double bond is critical and often dictates the molecule's biological interactions.

The synthesis of this compound isomers often results in a mixture of (E) and (Z) diastereomers. nih.gov Achieving diastereoselectivity, the preferential formation of one diastereomer over another, is a primary goal in its synthesis. While the molecule itself is not chiral unless isotopic labels or further chiral centers are introduced, the principles of stereoselective synthesis are paramount in controlling the geometric isomerism.

Separating the resulting (E) and (Z) isomers can be challenging via standard column chromatography. nih.gov Advanced techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY), are frequently employed to definitively assign the structural geometry of the synthesized isomers. nih.gov Chiral ketone reactions can produce diastereomers when the Grignard reagent attacks from different faces of the carbonyl group's π system. chegg.com

The McMurry reaction is a powerful and widely used method for synthesizing sterically hindered alkenes like triphenylethylenes. researchgate.net This reductive coupling of two ketone or aldehyde molecules is driven by low-valent titanium reagents. wikipedia.orgnih.gov The reaction mechanism proceeds in two main stages: the formation of a pinacolate (1,2-diolate) complex via single electron transfer, followed by deoxygenation of the pinacolate by the oxophilic titanium species to form the alkene. wikipedia.orgorganic-chemistry.org

The active low-valent titanium species are typically generated in situ by reducing a titanium chloride precursor, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a reducing agent. wikipedia.orgalfa-chemistry.com The reaction is commonly performed in an inert solvent like tetrahydrofuran (B95107) (THF), which helps to solubilize the intermediate complexes. wikipedia.orgalfa-chemistry.com

| Titanium Precursor | Reducing Agent | Typical Solvent | Key Feature |

| TiCl₃ | LiAlH₄ (Lithium aluminium hydride) | THF (Tetrahydrofuran) | The original McMurry reagent system, efficient for coupling aromatic ketones. wikipedia.orgnih.gov |

| TiCl₄ | Zn (Zinc powder) | THF (Tetrahydrofuran) | A common and effective system for generating the low-valent titanium species. wikipedia.org |

| TiCl₃ | K (Potassium), Mg (Magnesium) | THF, DME (Dimethoxyethane) | Alternative reducing agents for generating the active titanium species. wikipedia.orgalfa-chemistry.com |

This table summarizes common reagent systems used in the McMurry coupling reaction for the synthesis of tetrasubstituted alkenes.

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing this compound, condensation reactions can be employed to construct the necessary ketone precursors. For instance, Friedel-Crafts acylation represents a classic condensation method where an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst. This can be used to build the diaryl ketone backbone prior to subsequent reactions. Another relevant method is the Knoevenagel condensation, which facilitates the formation of olefinic linkages and is widely used in synthesizing π-conjugated molecules. researchgate.net Furthermore, condensation reactions between p-substituted phenols and compounds like 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a strong acid such as trifluoroacetic acid have been shown to produce complex polyphenol structures in high yields. researchgate.netrsc.org

The Grignard reaction provides a versatile pathway for synthesizing the triphenylethylene (B188826) scaffold. This method typically involves the nucleophilic addition of a Grignard reagent to a ketone, followed by dehydration. chegg.comaroonchande.com For the synthesis of this compound or its precursors, the strategy involves reacting a diaryl ketone with an appropriate organomagnesium halide. nih.gov

The general synthetic sequence is as follows:

Formation of Tertiary Alcohol: A substituted benzophenone (B1666685) (e.g., 4-methoxy-deoxybenzoin) is treated with a Grignard reagent (e.g., phenylmagnesium bromide). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. nih.govstackexchange.com

Aqueous Workup: The resulting magnesium alkoxide intermediate is hydrolyzed, typically with an aqueous acid solution, to yield a tertiary alcohol. stackexchange.com

Dehydration: The tertiary alcohol is then dehydrated to form the alkene. This elimination of water is usually promoted by heating with a catalytic amount of acid, such as p-toluenesulfonic acid (PTSA) or phosphoric acid, often with azeotropic removal of water using a Dean-Stark apparatus. nih.govstackexchange.com

| Step | Reactants | Product | Purpose |

| 1 | Diaryl Ketone + Grignard Reagent (R-MgX) | Tertiary Alcohol | Carbon-carbon bond formation to create the full carbon skeleton. nih.govstackexchange.com |

| 2 | Tertiary Alcohol + Acid Catalyst (e.g., PTSA) | Alkene (Triphenylethylene derivative) | Elimination of water to form the target double bond. stackexchange.com |

This table outlines the two-step process of using a Grignard reaction followed by dehydration to synthesize a triphenylethylene.

Reflux is a standard and essential laboratory technique used to heat reaction mixtures for extended periods at a controlled temperature, which is typically the boiling point of the solvent. nih.gov This method is critical in many of the synthetic routes to this compound.

In McMurry coupling reactions, the mixture is often refluxed for several hours to ensure the complete formation of the low-valent titanium species and to drive the subsequent deoxygenation of the pinacol (B44631) intermediate. nih.govnih.gov Similarly, the acid-catalyzed dehydration of the tertiary alcohol formed after a Grignard addition often involves refluxing in a solvent like toluene, frequently with a Dean-Stark trap to remove the water byproduct and shift the equilibrium towards the alkene product. stackexchange.com The sustained energy input provided by refluxing is necessary to overcome the activation energy of these reactions.

Derivatization Strategies for Structural Modification

Derivatization of the this compound structure is performed to create analogues with altered properties. These modifications can involve changes to the alkene core or the peripheral functional groups.

One significant derivatization is the reduction of the central carbon-carbon double bond. For example, the alkenyl group of a similar ferrociphenol was reduced using triethylsilane in an acidic medium (trifluoroacetic acid) to yield the corresponding alkyl derivative, 1,1-bis(4-hydroxyphenyl)-2-ferrocenylbutane. mdpi.com This transformation from an alkene to an alkane removes the planarity of the double bond and introduces a stereogenic center, fundamentally altering the molecule's three-dimensional shape. mdpi.com

Introduction of Functional Groups for Structure-Activity Relationship Studies

The systematic introduction of different functional groups onto the this compound framework is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govnih.govnih.govresearchgate.netresearchgate.net These studies aim to understand how specific chemical modifications influence the biological activity of the molecule, leading to the design of more potent and selective compounds.

Key modifications often target the phenolic hydroxyl group and the aromatic rings. For instance, the hydroxyl group can be converted into ethers or esters to modulate the compound's polarity and pharmacokinetic properties. The synthesis of a series of 4-hydroxytamoxifen (B85900) analogues has been achieved using McMurry reactions of 4,4′-dihydroxybenzophenone with various carbonyl compounds. nih.gov This approach allows for the introduction of different substituents on the butene backbone, providing a library of compounds for SAR studies. nih.gov

Another strategy involves the modification of the phenyl rings. For example, introducing substituents on the phenyl rings can alter the electronic properties and steric bulk of the molecule, which can in turn affect its interaction with biological targets. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been explored to develop inhibitors of specific enzymes, demonstrating how modifications to the core structure can lead to potent and selective compounds. nih.gov

The following table summarizes some examples of functional group modifications on the this compound scaffold and their purpose in SAR studies.

| Modification Site | Introduced Functional Group | Purpose of Modification |

| Phenolic Hydroxyl Group | Alkoxy groups (e.g., -OCH₃) | Investigate the role of hydrogen bonding and polarity. |

| Phenyl Rings | Halogens (e.g., -F, -Cl, -Br) | Modulate electronic properties and metabolic stability. |

| Butene Moiety | Alkyl or aryl substituents | Explore the impact of steric bulk on activity. |

Conjugation with Organometallic Moieties (e.g., Ferrocenyl Derivatives)

A significant area of synthetic exploration involves the conjugation of this compound analogues with organometallic compounds, particularly those containing ferrocene (B1249389). nih.govnih.govmdpi.com These ferrocenyl derivatives, often referred to as "ferrocifens," have shown interesting biological activities. researchgate.net

The synthesis of these conjugates typically involves the coupling of a ferrocenyl group to the triphenylethylene scaffold. For example, 1,1-bis(4-hydroxyphenyl)-2-ferrocenylbut-1-ene is a well-studied ferrociphenol. mdpi.comresearchgate.net The synthesis can be achieved through various methods, including McMurry coupling reactions involving a ferrocenyl ketone. The presence of the ferrocene moiety introduces unique electrochemical properties to the molecule, which are believed to play a role in its mechanism of action. mdpi.com

The synthesis of a range of ferrocenyl derivatives has been reported, including those with modifications on the phenyl rings and the butene chain. mdpi.comresearchgate.net These studies have demonstrated that the cytotoxic activity of these compounds is often associated with the [ferrocene-alkene-p-phenol] moiety. mdpi.comresearchgate.net

| Ferrocenyl Derivative | Synthetic Precursors | Key Reaction Type |

| 1,1-bis(4-hydroxyphenyl)-2-ferrocenylbut-1-ene | 4,4'-dihydroxybenzophenone and ferrocenyl ethyl ketone | McMurry Coupling |

| 4-Hydroxyferrocifen | Ferrociphenol 1a | Oxidation |

Reaction Mechanisms and Pathways for Chemical Transformations

Understanding the reaction mechanisms involved in the chemical transformations of this compound is fundamental to controlling the synthesis of its derivatives and predicting their behavior.

Electrophilic Addition Reactions on the Butene Moiety

The double bond in the butene moiety of this compound is a site of reactivity, particularly for electrophilic addition reactions. libretexts.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com In the presence of an electrophile, the pi electrons of the double bond can act as a nucleophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product.

The regioselectivity of the addition is influenced by the stability of the resulting carbocation. The substitution pattern of the double bond in this compound, with three aryl groups attached, leads to the formation of a relatively stable tertiary carbocation upon protonation.

For conjugated dienes, electrophilic addition can result in both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com While this compound is not a conjugated diene, the principles of carbocation stability and resonance are still relevant in predicting the outcome of addition reactions. For example, the addition of HBr to 1,3-butadiene (B125203) can yield both 3-bromo-1-butene (B1616935) (1,2-addition) and 1-bromo-2-butene (1,4-addition), with the product ratio often depending on the reaction temperature. libretexts.orgmasterorganicchemistry.comlibretexts.org

Esterification and Etherification of the Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for modifying the properties of this compound. Esterification and etherification are two common reactions used to derivatize this group.

Esterification typically involves the reaction of the phenol (B47542) with a carboxylic acid, acid chloride, or anhydride in the presence of a catalyst. This reaction results in the formation of an ester linkage (-O-C=O).

Etherification , on the other hand, involves the formation of an ether linkage (-O-R). A common method for etherification is the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol with a base) reacts with an alkyl halide.

These reactions are not only important for creating derivatives with altered biological activity but also for introducing protecting groups, as discussed in section 2.2.3. The synthesis of 2-[4-[1-(p-hydroxyphenyl)-2-phenyl]-1-butenyl]phenoxyacetic acid from the corresponding phenol is an example of an etherification reaction used to create a specific analogue. nih.gov

Oxidative Pathways in Chemical Synthesis

Oxidative reactions play a crucial role in both the synthesis and the metabolism of this compound and its derivatives. nih.gov From a synthetic perspective, oxidation can be used to introduce new functional groups or to trigger cyclization reactions. msu.edu

The oxidation of the phenolic hydroxyl group can lead to the formation of a phenoxyl radical, which can then participate in further reactions. In the case of ferrocenyl derivatives, the ferrocene moiety can be oxidized, which is thought to be important for their biological activity. mdpi.comresearchgate.net The oxidation of ferrociphenols can lead to the formation of a reactive quinone methide intermediate through a multi-step mechanism involving two one-electron oxidation steps and two deprotonation steps. researchgate.net

Cytochrome P450 enzymes are often involved in the oxidative metabolism of such compounds in biological systems. nih.gov These enzymes can catalyze a variety of oxidative transformations, including hydroxylation and epoxidation. nih.gov In synthetic chemistry, similar transformations can be achieved using various oxidizing agents. For example, the oxidative cyclization of 1,4-dienes using reagents like KMnO₄ or OsO₄ can produce substituted tetrahydrofurans. msu.edu

Molecular Recognition and Receptor Ligand Interactions

Estrogen Receptor (ER) Binding Dynamics

The primary mechanism of action for 4-hydroxytamoxifen (B85900) involves its direct interaction with estrogen receptors. This binding is characterized by high affinity and a complex kinetic profile that distinguishes it from the natural ligand, estradiol (B170435).

4-Hydroxytamoxifen demonstrates a potent binding affinity for the estrogen receptor. Studies have shown its affinity is comparable to that of estradiol and significantly higher—by a factor of 25 to 50 times—than its parent compound, tamoxifen (B1202) nih.gov. This high affinity is critical to its function as a selective estrogen receptor modulator (SERM). The binding mechanism appears to involve positive cooperative interaction, as evidenced by a convex Scatchard plot and a Hill coefficient of 1.4-1.5 researchgate.net. Competitive binding assays confirm that 4-hydroxytamoxifen's interaction with the receptor is distinct from that of estradiol researchgate.net.

The inhibitory concentration (IC50) for displacing radiolabeled estradiol from the estrogen receptor has been measured at approximately 3.3 nM, underscoring its potent binding capacity plos.org. This strong binding affinity allows it to effectively compete with endogenous estrogens, despite its often lower relative concentrations in the bloodstream following tamoxifen administration nih.gov.

| Compound | Target | Parameter | Value | Reference |

| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | IC50 | 3.3 nM | plos.org |

| 4-Hydroxytamoxifen | Estrogen Receptor | Relative Binding Affinity | Equal to Estradiol | nih.gov |

| 4-Hydroxytamoxifen | Estrogen Receptor | Relative Binding Affinity | 25-50x higher than Tamoxifen | nih.gov |

This table summarizes key binding affinity parameters for 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene (4-hydroxytamoxifen).

The binding of 4-hydroxytamoxifen to the estrogen receptor induces a unique conformational change that is distinct from the one caused by agonist ligands like estradiol. This structural alteration is central to its antagonistic activity. When 4-hydroxytamoxifen occupies the ligand-binding pocket, it reorients a critical region of the receptor known as helix 12. This repositioning of helix 12 physically obstructs the co-activator recognition groove on the receptor's surface.

By blocking this groove, the receptor is unable to recruit the necessary co-activator proteins that are essential for initiating gene transcription. This specific antagonist conformation is supported by studies using limited proteolysis, which showed that the 4-OHT-ligated receptor has a different susceptibility to enzymatic degradation compared to the estradiol-ligated receptor, confirming a distinct structural form. The stabilization of this inactive conformation prevents the receptor from carrying out its normal transcriptional functions.

This compound interacts with both major estrogen receptor subtypes, ERα and ERβ. Research indicates that the compound possesses a similar relative binding affinity (RBA) for both ERα and ERβ. This suggests that its intrinsic ability to bind to either receptor subtype is not markedly different.

Despite the similar binding affinities, the ultimate biological effect of 4-hydroxytamoxifen can be tissue-specific and dependent on the relative expression levels of ERα and ERβ, as well as the cellular context of co-regulator proteins. The compound's ability to act as a ligand for both ERα and ERβ is a key feature of its profile as a selective estrogen receptor modulator.

Interaction with Non-Estrogen Receptors and Enzymes

Beyond its well-documented effects on estrogen receptors, the interactions of this compound with other cellular targets have been investigated.

Based on available scientific literature, there is no evidence to suggest that this compound (4-hydroxytamoxifen) binds to or modulates the activity of monoamine oxidase (MAO) isoforms A or B.

Research into the parent compound, tamoxifen, has revealed a potential interaction with topoisomerases. Tamoxifen has been identified as a DNA-intercalating agent, a characteristic that allows it to inhibit the function of enzymes like topoisomerase I. In vitro studies demonstrated that tamoxifen could inhibit the DNA relaxation activity mediated by topoisomerases. Topoisomerases are crucial enzymes for managing DNA topology during replication and transcription, and their inhibition can have significant cellular consequences. Furthermore, these enzymes are known to be present in mitochondria, and tamoxifen treatment has been associated with the depletion of mitochondrial DNA. This suggests a potential mechanism of action for the triphenylethylene (B188826) scaffold that is independent of estrogen receptor signaling.

Peroxidase Enzyme-Mediated Interactions

Peroxidase enzymes, such as horseradish peroxidase (HRP) and myeloperoxidase (MPx), can catalyze the one-electron oxidation of phenolic compounds. nih.gov Studies on 4-hydroxytamoxifen, a closely related compound, demonstrate that it is readily metabolized by systems like the HRP/H₂O₂ system. nih.gov This process leads to the formation of a phenoxyl radical, which can then undergo further reactions, including dimerization. nih.gov On-line LC-ESI MS analysis of the incubation products from 4-hydroxytamoxifen has identified products consistent with the formation of dimers. nih.gov

The interaction with peroxidases is highly dependent on the specific enzyme and the structure of the phenolic compound. For instance, while 4-hydroxytamoxifen is a substrate for HRP and lactoperoxidase, it is only weakly activated by myeloperoxidase to its phenoxyl radical. nih.gov In the presence of a hydrogen donor like glutathione (B108866), the peroxidase-catalyzed reaction can lead to the formation of glutathione thiyl radicals. nih.gov This has been observed with 4-hydroxytamoxifen, where its breakdown by a horseradish peroxidase/H₂O₂ system is significantly more rapid than that of tamoxifen itself. nih.gov Given the structural similarity, this compound is expected to undergo similar peroxidase-mediated oxidative activation, forming a phenoxyl radical that can participate in subsequent reactions.

Computational Approaches to Molecular Docking and Binding Site Analysis

Computational methods are pivotal in predicting and analyzing the interactions between small molecules like this compound and their biological targets, most notably the estrogen receptor (ER).

In Silico Prediction of Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, which is a known selective estrogen receptor modulator (SERM), docking studies are typically performed with the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα) and beta (ERβ).

Studies on structurally similar compounds, such as 4-hydroxytamoxifen (4-OHT), provide a template for understanding these interactions. The X-ray crystal structure of ERα complexed with 4-OHT (PDB code: 3ERT) reveals key interactions. mdpi.com These include hydrophobic interactions with the butenyl group and the aromatic rings, and hydrogen bonding involving the phenolic hydroxyl group with residues like His524. mdpi.com Docking simulations of new derivatives often aim to replicate the bioactive conformation of known ligands like 4-OHT. mdpi.com The validation of a docking method is frequently confirmed by its ability to reproduce the crystallographic pose of a known ligand with a low root mean square deviation (RMSD). mdpi.com

The binding affinity is quantified by a scoring function, which estimates the binding free energy. For instance, docking studies of various phytochemicals with ERα have shown binding energies ranging from -8 to -12 kcal/mol, indicating strong interactions. nih.gov For this compound, the key interactions predicted by in silico models would involve the phenolic hydroxyl group forming a crucial hydrogen bond with the receptor, while the diphenyl-butene moiety would engage in extensive hydrophobic interactions within the binding pocket.

Table 1: Predicted Interactions of this compound with Estrogen Receptor Alpha (ERα) based on Analog Studies

| Interacting Group of Ligand | Type of Interaction | Key Interacting Residues in ERα (Predicted) |

| 4-Hydroxyphenyl Group | Hydrogen Bond | His524, Glu353, Arg394 |

| Diphenyl Groups | Hydrophobic, π-π Stacking | Leu387, Phe404, Met388 |

| Butene Moiety | Hydrophobic | Leu346, Leu525, Ala350 |

Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and the conformational changes that may occur over time. These simulations are performed on systems ranging from nanoseconds to microseconds. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD suggests that the complex has reached equilibrium. nih.gov

For complexes of SERMs with the estrogen receptor, MD simulations can reveal how the ligand influences the conformation of key structural elements, such as specific helices in the LBD. nih.gov The binding free energy can be calculated from MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This allows for a more accurate estimation of binding affinity compared to static docking scores.

Analysis of the trajectories can also highlight the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. For a flexible ligand like this compound, MD simulations can explore the different accessible conformations within the binding pocket and their relative stabilities.

Quantitative Structural Models for Binding Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are critical for activity. nih.gov

For estrogen receptor ligands, numerous QSAR studies have been developed. nih.gov These models often use a variety of molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical in nature. The goal is to develop a statistically robust equation that can predict the binding affinity (often expressed as pIC₅₀ or relative binding affinity) of a compound based on these descriptors.

Structure Activity Relationship Sar and Structural Determinants of Activity

Influence of Aromatic Ring Substitutions on Biological Efficacy

The substituents on the three phenyl rings are primary determinants of the molecule's biological profile.

The hydroxyl (-OH) group on one of the phenyl rings is a crucial feature for potent biological activity. This phenolic hydroxyl group is essential for high-affinity binding to certain receptors, such as the estrogen receptor (ER). In related triphenylethylene (B188826) compounds, the presence of this hydroxyl group is responsible for significantly higher antiestrogenic activity. nih.gov Its absence leads to a marked decrease in efficacy, underscoring its role as a key pharmacophoric element that anchors the molecule within the receptor's binding pocket. nih.gov Cytochrome P450 enzymes can metabolize related compounds, leading to hydroxylation on the phenyl ring, which often results in more active metabolites. nih.gov

| Ring Position/Substitution | Effect on Biological Activity (in related Triphenylethylenes) | Reference |

| 4-Hydroxyphenyl Group | Essential for high antiestrogenic activity. | nih.gov |

| p-Methoxy Substitution | May enhance agonistic (estrogenic) activity. | nih.gov |

| p-Chloro Substitution | Detrimental to estrogenic activity. | nih.gov |

| Ortho-phenyl Substitution | Can cause steric hindrance, distorting molecular plane. | rsc.org |

Stereochemical Influence on Receptor Selectivity and Functional Activity

The presence of a double bond in the butene backbone results in two geometric isomers, the Z (zusammen) and E (entgegen) isomers, which have distinct three-dimensional shapes and, consequently, different biological activities. nih.govlgcstandards.com

The Z-isomer of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene is generally considered the more biologically active form for specific receptor interactions. lgcstandards.comlgcstandards.com Its stereochemistry allows it to adopt a conformation that fits optimally into the binding site of certain receptors, leading to a specific downstream biological response. lgcstandards.com Commercially available reference standards of this compound are often specified as the Z-isomer, sometimes containing a small percentage of the E-isomer, which highlights its primary role in research and biological evaluation. lgcstandards.comlgcstandards.comsigmaaldrich.com

The E-isomer, in contrast, typically exhibits different and often weaker activity compared to the Z-isomer. nih.gov Its distinct spatial arrangement prevents it from achieving the same optimal fit in the receptor binding pocket that the Z-isomer can. The E-isomer of the related compound tamoxifen (B1202), known as afimoxifene, is a known metabolite and also displays biological activity, suggesting that the E-isomer of this compound could have modulatory roles or interact with different sets of targets. nih.gov

| Isomer | Common Name | Biological Activity Profile | Reference |

| Z-isomer | (Z)-4-(1,2-Diphenylbut-1-enyl)phenol | Generally the more potent and specific isomer. | lgcstandards.comlgcstandards.com |

| E-isomer | (E)-4-(1,2-Diphenylbut-1-enyl)phenol | Exhibits different, often weaker or modulatory, effects. | nih.gov |

Development of Predictive Models for Structure-Activity Relationships (e.g., QSAR, 3D-QSAR)

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR), has been instrumental in understanding the structural requirements for the biological activity of triphenylethylene derivatives, including compounds structurally related to this compound. These computational techniques aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are developed by correlating variations in the physicochemical properties of a group of molecules with their biological activities. For selective estrogen receptor modulators (SERMs) like the isomers of 4-hydroxytamoxifen (B85900), which are structurally analogous to this compound, QSAR studies have identified key molecular descriptors that influence their binding affinity to the estrogen receptor (ER).

One study on triphenylacrylonitriles, another class of non-steroidal estrogen analogs, highlighted the importance of electronic and topological factors. The analysis indicated that electrophilic substitutions on the phenyl rings and the presence of a hydroxyl group significantly influence the binding affinity to the estrogen receptor. nih.gov Research on a diverse set of estrogen receptor alpha (ERα) binders has shown that lipophilicity is a crucial factor for binding, with an increase in lipophilic atoms generally leading to better binding affinity. nih.gov Furthermore, the presence of sp²-hybridized carbon atoms, such as those in carbonyl or vinyl groups, has been identified as a significant factor influencing the binding of a molecule with ERα. nih.gov

Table 1: Illustrative Molecular Descriptors Used in QSAR Models for Estrogen Receptor Binders

| Descriptor Type | Example Descriptor | Implication for Activity |

| Electronic | E-State Index | Defines the electronic and topological state of atoms, influencing receptor binding. researchgate.net |

| Lipophilicity | nLipo (number of lipophilic atoms) | Increased lipophilicity often correlates with higher binding affinity to ERα. nih.gov |

| Topological | fsp2Csp3N4B, sp2C_sp2N_5B | Presence and arrangement of sp²-hybridized carbons are critical for ERα binding. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume of a substituent and can impact how a ligand fits into the receptor's binding pocket. u-tokyo.ac.jp |

This table is illustrative and compiled from general findings in QSAR studies of estrogen receptor ligands. The specific descriptors and their coefficients would vary for a precise model of this compound.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. ijpsonline.com

For classes of compounds similar to this compound, 3D-QSAR studies have been pivotal. For instance, in the development of novel SERMs, 3D-QSAR models have helped to identify the chemical determinants for ERα-based anticancer activity and to predict the potency of new compounds. nih.gov The methodology involves aligning the molecules, often based on a common pharmacophore, and then generating steric and electrostatic contour maps. These maps visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity.

A typical CoMFA model for ER antagonists might reveal that:

Sterically favorable regions (often depicted in green) indicate areas where bulky substituents would enhance activity.

Sterically unfavorable regions (often depicted in yellow) suggest that smaller groups are preferred.

Electropositive favorable regions (blue) indicate where positively charged groups would be beneficial.

Electronegative favorable regions (red) suggest that negatively charged or electron-withdrawing groups would increase activity.

Table 2: Example Statistical Parameters from a 3D-QSAR (CoMFA) Study of ERα Antagonists

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.840 | Indicates the predictive ability of the model during internal validation. A value > 0.5 is generally considered good. mdpi.com |

| r² (non-cross-validated r²) | 0.975 | Represents the correlation between the experimental and predicted activities for the training set. A high value indicates a good fit. mdpi.com |

| Standard Error of Estimate (SEE) | 0.180 | Measures the standard deviation of the residuals, indicating the precision of the predictions. mdpi.com |

| Number of Components | 4 | The number of principal components used to build the PLS (Partial Least Squares) model. mdpi.com |

| r²_pred (external validation) | 0.694 | The correlation coefficient for an external test set, indicating the model's ability to predict the activity of new compounds. mdpi.com |

This table presents example statistical data from a representative 3D-QSAR study on α1A-Adrenergic Receptor Antagonists to illustrate the robustness of such models. mdpi.com Similar validation would be required for a model of this compound.

Pharmacological Mechanisms and Preclinical Investigations

In vitro and Ex vivo Biological Activities in Research Models

Preclinical investigations have focused on characterizing the specific biological effects of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene in various laboratory models, confirming its functional impact on cell behavior.

Consistent with its high affinity for the estrogen receptor and its ability to modulate ER signaling, this compound is a potent inhibitor of cell proliferation in hormone-responsive cells. Its efficacy has been demonstrated specifically in the ER-positive human breast cancer cell line, MCF-7.

Research has quantified this antiproliferative effect, showing that the compound inhibits the growth of MCF-7 cells with high potency. One study determined the IC50 value (the concentration required to inhibit cell growth by 50%) to be 2.7 nM. Another investigation reported an IC50 of 3.8 nM for this metabolite, confirming its potent cytostatic activity which was comparable to the 3.0 nM IC50 of 4-hydroxytamoxifen (B85900). This demonstrates a direct functional consequence of its interaction with the ER pathway in a relevant cancer cell model.

Table 2: In vitro Antiproliferative Activity in MCF-7 Cells

| Compound | IC50 (nM)b | Source |

|---|---|---|

| This compound | 3.8 | |

| This compound | 2.7 | |

| 4-Hydroxytamoxifen | 3.0 |

bIC50 represents the concentration that causes 50% inhibition of cell growth.

In addition to its receptor-mediated activities, this compound, as a phenolic compound and metabolite of tamoxifen (B1202), possesses antioxidant properties. Tamoxifen and its hydroxylated metabolites can protect cell membranes from oxidative damage. This antioxidant activity is largely attributed to the phenolic hydroxyl group, which can scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Effects in Cellular Models

While primarily recognized for its antiestrogenic effects, evidence suggests that this compound and related compounds possess anti-inflammatory activities. Research has explored the immunomodulatory effects of tamoxifen and its metabolites on key inflammatory cells like macrophages. Some studies have focused on synthesizing derivatives of 4-hydroxytamoxifen to evaluate their biological activities, including potential anti-inflammatory actions. For instance, certain derivatives have been investigated for their ability to modulate inflammatory pathways. Additionally, studies on selective estrogen receptor modulators have indicated that these compounds can influence signaling pathways involved in inflammation, revealing a broader therapeutic potential beyond their primary hormonal actions.

Investigation of DNA Adduct Formation in Preclinical Models

The formation of DNA adducts by tamoxifen and its metabolites has been a significant area of investigation due to its link to hepatocarcinogenicity in rats. The metabolic activation of tamoxifen is a critical step in this process. One proposed pathway involves the α-hydroxylation of tamoxifen to α-hydroxytamoxifen, which is then converted by sulfotransferases into a reactive ester that can bind to DNA.

Another potential pathway for DNA adduct formation involves this compound (4-hydroxytamoxifen). This metabolite can be further oxidized to a reactive electrophilic quinone methide. oup.com This quinone methide is capable of reacting with DNA to form covalent adducts. oup.com Specifically, the major products result from the addition of the exocyclic nitrogen of deoxyguanosine to the conjugated system of the 4-hydroxytamoxifen quinone methide, forming (E)- and (Z)-α-(deoxyguanosin-N2-yl)-4-hydroxytamoxifen. oup.com

However, studies in Sprague-Dawley rats have suggested that the pathway involving 4-hydroxytamoxifen may not be the primary route for tamoxifen's DNA-binding activation in this species, as administration of 4-hydroxytamoxifen did not lead to significant levels of hepatic DNA adducts compared to tamoxifen itself. oup.com Conversely, DNA adducts have been detected in the endometrial tissue of women treated with tamoxifen, indicating that genotoxic activation can occur in humans, although the exact metabolic pathways and the contribution of 4-hydroxytamoxifen remain under investigation. oup.com It has been proposed that α-oxidation of both tamoxifen and its major metabolite, 4-hydroxytamoxifen, can generate electrophilic alkylating agents responsible for DNA adduct formation. oup.com

Preclinical Metabolic Fate and Biotransformation

The biotransformation of tamoxifen is complex, leading to the formation of several metabolites, including the pharmacologically active this compound.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, UGT Enzymes, Peroxidases)

The metabolism of tamoxifen is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. The formation of this compound (4-hydroxytamoxifen) is primarily catalyzed by CYP2D6. researchgate.netnih.govnih.govaacrjournals.org Other CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, also contribute to this 4-hydroxylation reaction. researchgate.netresearchgate.net

Once formed, 4-hydroxytamoxifen can undergo further metabolism. Phase II conjugation reactions are important in its detoxification and elimination. Studies have shown that 4-hydroxytamoxifen can be sulfated by sulfotransferases (SULTs), with human phenol-sulfating sulfotransferase and human estrogen sulfotransferase being the major enzymes involved. nih.gov This sulfation pathway is considered a detoxification step. nih.gov Glucuronidation, mediated by UGT enzymes, is another key phase II metabolic route for tamoxifen and its hydroxylated metabolites.

Peroxidases, particularly the peroxidase function of CYP enzymes, have been implicated in the activation of tamoxifen to metabolites that form DNA adducts.

Identification and Characterization of Metabolites

The metabolism of tamoxifen results in a variety of phase I and phase II metabolites. Key identified metabolites include:

This compound (4-hydroxytamoxifen) : A major active metabolite with significantly higher affinity for the estrogen receptor than the parent drug. nih.govpharmgkb.org

N-desmethyltamoxifen : The major metabolite found in patient plasma, formed through N-demethylation primarily by CYP3A4 and CYP3A5. researchgate.netnih.gov It is less active than 4-hydroxytamoxifen but serves as a precursor to another potent metabolite.

Endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen) : A highly active secondary metabolite formed through the hydroxylation of N-desmethyltamoxifen by CYP2D6 or the N-demethylation of 4-hydroxytamoxifen by CYP3A4. nih.govpharmgkb.org Endoxifen has a potency similar to 4-hydroxytamoxifen and is found in higher concentrations in the plasma of patients. nih.gov

Tamoxifen N-oxide : Another metabolite formed during the biotransformation of tamoxifen. nih.gov

Species-Specific Metabolic Pathways in in vitro Systems (e.g., rat, human liver microsomes)

Significant species-specific differences exist in the metabolic pathways of tamoxifen, particularly between rats and humans, which may explain the observed differences in toxicity, such as the hepatocarcinogenicity in rats.

In vitro studies using liver microsomes have revealed these differences. Rat liver microsomes metabolize tamoxifen at a faster rate than human liver microsomes, producing 2- to 5-fold higher rates of major metabolites like α-hydroxytamoxifen, 4-hydroxytamoxifen, and tamoxifen N-oxide. nih.govnih.gov The amount of hydroxylated metabolites is notably lower in human liver microsomes compared to rat microsomes. nih.gov

Furthermore, the detoxification pathways for these metabolites differ. For example, the sulfation of 4-hydroxytamoxifen is a significant detoxification pathway in humans, catalyzed by SULT enzymes in the liver. In contrast, rat liver and intestine cytosols show no detectable sulfation activity for 4-hydroxytamoxifen. nih.gov This suggests that a key detoxification route for this active metabolite in humans is absent in rats, which could contribute to the higher toxicity observed in the rodent model. nih.gov Human liver microsomes also demonstrate a more efficient glucuronidation pathway, further contributing to a better detoxification capacity compared to rat liver microsomes. nih.gov

| Metabolite | Relative Formation Rate (Rat vs. Human) | Primary Enzyme(s) |

|---|---|---|

| 4-hydroxytamoxifen | Higher in rat | CYP2D6, CYP2B6, CYP2C9, CYP2C19, CYP3A4 |

| N-desmethyltamoxifen | Comparable | CYP3A4, CYP3A5 |

| α-hydroxytamoxifen | Higher in rat | CYP3A4, CYP1A2 |

| Tamoxifen N-oxide | Higher in rat | FMO |

This table summarizes the comparative formation rates of major tamoxifen metabolites in rat and human liver microsomes based on available preclinical data. nih.govnih.gov

Role as a Metabolite of Other Compounds (e.g., Tamoxifen)

This compound is not known to be a metabolite of other widely used compounds; its significance in pharmacology and toxicology is almost exclusively derived from its role as a key metabolite of tamoxifen. nih.govpharmgkb.org The conversion of the prodrug tamoxifen to 4-hydroxytamoxifen is a critical activation step, as this metabolite exhibits approximately 30- to 100-fold greater potency as an antiestrogen (B12405530) compared to tamoxifen itself. nih.govpharmgkb.org Its formation and subsequent metabolism to other active compounds like endoxifen are central to the therapeutic efficacy of tamoxifen treatment in estrogen receptor-positive breast cancer.

Advanced Research Applications and Future Directions

Design Principles for Next-Generation Estrogen Receptor Modulators

The development of next-generation Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs) frequently utilizes the 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene (4-OHT) structure as a blueprint. The core principle lies in understanding the structure-activity relationship (SAR), which dictates how chemical modifications to the molecule alter its biological activity. blogspot.com

Key design strategies include:

Side Chain Modification : The dimethylaminoethoxy side chain of 4-OHT is crucial for its antiestrogenic activity. blogspot.comnih.gov Altering this side chain, for instance by replacing it with an acrylic acid group, can convert the molecule from a SERM into a pure antiestrogen (B12405530), or SERD. nih.gov Similarly, changing the terminal amine group (e.g., from a dimethylamine (B145610) to a piperidine (B6355638) ring as in raloxifene) significantly impacts the molecule's interaction with specific amino acids like Asp351 in the ER's ligand-binding domain, altering its pharmacological profile. nih.gov

Scaffold Hopping and Bioisosteric Replacement : This involves replacing parts of the 4-OHT molecule with structurally different but functionally similar groups to improve properties or confer new activities. nih.gov For example, to address tamoxifen (B1202) resistance in patients with deficient CYP2D6 metabolism, bioisosteres of 4-OHT have been designed using a boron-aryl carbon bond that can be oxidized under physiological conditions to yield the active 4-OHT molecule. acs.org

Geometric Isomerism : The triphenylethylene (B188826) core means that 4-OHT exists as geometric isomers (E and Z). The (Z)-isomer is the biologically active antiestrogenic form. blogspot.com Synthetic strategies for next-generation modulators focus on producing the desired isomer to ensure optimal binding and activity. blogspot.com

Targeting Resistance : Research focuses on creating derivatives that are effective against tamoxifen-resistant cancers. This has led to the development of SERDs like fulvestrant, which have a different mechanism of action that includes inducing the degradation of the estrogen receptor. nih.govnih.gov The design of novel oral SERDs is a major area of current research, aiming to overcome the limitations of existing therapies. nih.gov

A comparative analysis of key structural features and their impact on activity is presented below.

| Structural Feature | Original Moiety (in 4-OHT) | Modified Moiety Example | Resulting Change in Activity | Reference |

| Side Chain | Dimethylaminoethoxy | Acrylic Acid | Converts SERM to SERD activity | nih.gov |

| Terminal Amine | Dimethylamine | Piperidine (in Raloxifene) | Alters interaction with Asp351, modifying tissue-selectivity | nih.gov |

| Core Scaffold | Triphenylethylene | Steroidal backbone (in Fulvestrant) | Induces ER degradation (SERD activity) | nih.govnih.gov |

| Phenyl Ring | Unsubstituted | Boron-aryl group | Creates a pro-drug that converts to 4-OHT, bypassing metabolic resistance | acs.org |

Exploration as a Chemical Probe for Biological Processes

The high affinity and selectivity of this compound for the estrogen receptor make it an ideal candidate for development as a chemical probe to investigate ER-related biological processes. researchgate.net These probes are designed to visualize, track, or selectively activate the receptor in experimental systems.

Fluorescent Probes : Researchers have synthesized fluorescent tamoxifen derivatives (FTDs) by conjugating 4-OHT with fluorophores like BODIPY or Alexa Fluor dyes. researchgate.netnih.govacs.org These fluorescent conjugates retain the ability to bind to the estrogen receptor and can be used to visualize the receptor's location within cells using fluorescence microscopy. nih.govacs.orgnih.gov Studies have shown these probes can help in understanding ER biology in both tamoxifen-sensitive and tamoxifen-resistant cancer cells and may reveal non-ER-related binding sites. nih.govbohrium.com

Spatiotemporal Control of Gene Expression : A significant application is in the inducible Cre-LoxP system for genetic engineering in mice. lumiprobe.commedchemexpress.com 4-OHT is used to activate a modified Cre recombinase enzyme that is fused to a mutated ER ligand-binding domain (Cre-ER). The Cre-ER protein remains inactive in the cytoplasm until 4-OHT is administered, which then binds to the ER domain and allows the fusion protein to enter the nucleus and trigger site-specific gene recombination. lumiprobe.comrsc.org To refine this control, photocaged 4-OHT has been developed. By attaching a light-sensitive ortho-nitrobenzyl group, the molecule is rendered inactive until exposed to UV light, which cleaves the bond and releases the active 4-OHT. rsc.org This allows for precise spatial and temporal control over gene activation in living tissues. rsc.org

The table below summarizes different types of 4-OHT-based chemical probes and their applications.

| Probe Type | Modification | Mechanism of Action | Research Application | Reference |

| Fluorescent Conjugate | Covalent attachment of a fluorophore (e.g., BODIPY) | Binds to ER, allowing visualization via microscopy. | Studying ER localization, trafficking, and binding in cells. | researchgate.netnih.govnih.gov |

| Photocaged Compound | Covalent attachment of a photolabile group (e.g., ortho-nitrobenzyl) | Inactive until UV light exposure releases active 4-OHT. | Light-dependent, spatiotemporal control of Cre-ER mediated gene expression. | rsc.org |

| Standard Activator | Unmodified 4-OHT | Binds to and activates Cre-ER fusion proteins. | Inducible genome manipulation (gene knockout/knock-in) in transgenic models. | lumiprobe.commedchemexpress.com |

Integration with High-Throughput Screening and Combinatorial Chemistry

The this compound scaffold is a valuable starting point for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov These collections of compounds, known as combinatorial libraries, can then be tested for biological activity through high-throughput screening (HTS).

The process involves:

Library Design : A core scaffold, such as the triphenylethylene backbone of 4-OHT, is selected. bohrium.com A variety of chemical building blocks are then systematically attached to different positions on the scaffold to create a library of thousands of unique analogues. nih.gov

Synthesis : Utilizing McMurry reactions or other coupling methods, a series of 4-OHT analogues can be synthesized by combining different ketones and benzophenones. bohrium.commdpi.com

High-Throughput Screening (HTS) : The synthesized library of compounds is screened against a biological target, such as the estrogen receptor or a panel of cancer cell lines. bohrium.com HTS assays, for example, cell viability or reporter gene assays, can quickly identify "hit" compounds with desired activity (e.g., high cytotoxicity to cancer cells or potent ER antagonism). bohrium.commdpi.com

SAR Analysis : The results from the HTS are used to build a structure-activity relationship profile, identifying which chemical modifications lead to the most potent or selective compounds. bohrium.com This knowledge guides the design of further, more focused libraries to optimize the lead compounds. bohrium.com

This integrated approach allows researchers to efficiently explore a vast chemical space around the 4-OHT structure to discover novel modulators with improved therapeutic profiles. nih.govnih.gov

Emerging Research Areas in Materials Science and Polymer Chemistry

While primarily known for its biological activity, this compound and its derivatives are finding applications in materials science, particularly in the development of functional polymers.

Researchers have successfully incorporated a 4-OHT analog into polymer backbones, creating macromolecular drug-polymer conjugates. nih.govbohrium.com In one study, an analog of 4-OHT was covalently linked to a poly(methacrylic acid) polymer. nih.gov The resulting conjugate was designed to act as a high-affinity, macromolecular probe for studying estrogen receptor function. nih.govresearchgate.net Despite its large molecular weight, the polymer conjugate retained its ability to bind to both ERα and ERβ and act as a potent antiestrogen in cell-based assays. nih.gov

Another approach involved designing a drug-polymer conjugate based on N-(2-hydroxypropyl)methacrylamide (HPMA) and ethyl acrylate (B77674) (EA) for the controlled delivery of 4-OHT. bohrium.comresearchgate.net The macromer carrier (MATX) was conjugated into a copolymer network via radical polymerization. bohrium.com This research demonstrated that only a small fraction of the linked 4-OHT was released over a month, highlighting its potential use in creating materials for sustained, long-term drug delivery. bohrium.comresearchgate.net

Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, CE, Chiral Chromatography)

Advanced chromatographic techniques are essential for assessing the purity of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene and, crucially, for separating its biologically distinct Z and E geometric isomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. Reversed-phase HPLC, typically employing a C18 stationary phase, can effectively separate the isomers. scispace.com For instance, an isocratic HPLC method with post-column UV irradiation and fluorescent detection has been developed to separate and quantify 4-hydroxytamoxifen (B85900) and its metabolites. scispace.com This method uses a mobile phase of potassium phosphate (B84403) and acetonitrile (B52724) (65:35 v/v) at a pH of 3.0. scispace.com The distinct retention times of the Z and E isomers allow for their accurate quantification. escholarship.org

Capillary Electrophoresis (CE) offers a high-efficiency alternative for separation. Nonaqueous Capillary Electrophoresis (NACE) has proven particularly effective. nih.govnih.gov Researchers have achieved baseline separation of 4-hydroxytamoxifen from its parent compound and other metabolites using nonaqueous buffers, such as a mixture of methanol-acetonitrile with ammonium (B1175870) acetate (B1210297) and acetic acid. nih.govresearchgate.net CE methods are valued for their speed and low consumption of solvents. nih.gov The coupling of CE to electrospray ionization mass spectrometry (CE-ESMS) further enhances analytical power, enabling separation of isomers like α-hydroxytamoxifen and 4-hydroxytamoxifen, which may not be resolvable in certain electrolytes without additives like sodium dodecyl sulfate (B86663) (SDS). bohrium.com

Chiral Chromatography is indispensable for separating the enantiomers of this compound, as the molecule contains a chiral center. While direct chiral separation data for the base compound is limited in the provided search results, the principles are well-established for its analogues. This technique typically uses a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to their separation.

Table 1: Examples of Chromatographic Conditions for Separation of Related Compounds

| Technique | Stationary Phase | Mobile Phase / Buffer | Detection | Analyte(s) | Source |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | 65:35 v/v, K3PO4 20 mM: Acetonitrile, pH 3.0 | Fluorescence (Ex: 256nm, Em: 380nm) after UV | 4-hydroxytamoxifen, Endoxifen (B1662132) | scispace.com |

| NACE | Fused Silica Capillary | 17mM Ammonium Acetate, 1.25% Acetic Acid in 80:20 (v:v) Methanol-Acetonitrile | UV | 4-hydroxytamoxifen | nih.govresearchgate.net |

| NACE-C⁴D | Fused Silica Capillary | 7.5 mM Deoxycholic Acid Sodium Salt, 15 mM Acetic Acid, 1 mM 18-crown-6 (B118740) in 100% Methanol | Contactless Conductivity Detection (C⁴D) | 4-hydroxytamoxifen, Endoxifen | nih.gov |

| CE-ESMS | Fused Silica Capillary | Methanol with 7 mM SDS | Electrospray Ionization Mass Spectrometry | α-hydroxytamoxifen, 4-hydroxytamoxifen | bohrium.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is a definitive tool for the structural elucidation of the isomers and derivatives of this compound. nih.govfrontiersin.org The precise chemical environment of each nucleus results in a unique resonance frequency, allowing for the unambiguous assignment of the E and Z geometric isomers.

The distinction between isomers is often evident in the ¹H NMR spectra through the chemical shifts of protons on and near the olefinic double bond and the aromatic rings. frontiersin.org For example, in derivatives of this compound, specific protons of the E isomer resonate at different fields compared to the corresponding protons in the Z isomer due to anisotropic effects from the adjacent phenyl rings. nih.gov Two-dimensional NMR techniques like NOESY can provide through-space correlations between protons, offering conclusive proof of stereochemistry.

¹³C NMR spectra provide complementary data on the carbon skeleton. escholarship.orgnih.gov The chemical shifts of the olefinic carbons and the carbons within the phenyl rings differ between the E and Z isomers, confirming their distinct structures. For instance, detailed ¹³C NMR data has been reported for derivatives, showing distinct signals for each carbon atom in the molecule, which aids in confirming the structure of newly synthesized analogues. escholarship.orgnih.gov

Table 2: Illustrative ¹H and ¹³C NMR Data for a Derivative, (E)-Norendoxifen

| Nucleus | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| ¹H | 300 MHz NMR | CDCl₃ and methanol-d₄ | 7.13–7.03 (m, 7H), 6.88–6.85 (m, 2H), 6.65–6.61 (m, 2H), 6.42–6.39 (m, 2H), 4.00 (t, J = 5.1 Hz, 2H), 3.02 (t, J = 5.1 Hz, 2H), 2.43 (q, J = 7.4 Hz, 2H), 0.88 (t, J = 7.4 Hz, 3H) | nih.gov |

| ¹³C | 125 MHz NMR | CDCl₃ and methanol-d₄ | 157.2, 154.4, 142.5, 140.5, 137.8, 136.6, 134.6, 131.8, 130.4, 129.5, 127.5, 125.6, 113.9, 113.7, 69.0, 40.7, 28.7, 13.2 | nih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques for Metabolite Identification and Quantitation

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for identifying and quantifying metabolites of this compound from complex biological matrices. nih.govnih.gov The antiestrogenic effect of related compounds is largely due to active metabolites, making their accurate measurement critical. nih.govspringermedizin.de

The process involves chromatographic separation followed by ionization, typically using electrospray ionization (ESI), to generate molecular ions. Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In this process, a specific precursor ion is selected and fragmented, producing a characteristic pattern of product ions. For example, in the analysis of 4-hydroxytamoxifen, the transition of the precursor ion at a mass-to-charge ratio (m/z) of 388 to a product ion at m/z 72 is often monitored. nih.gov

A significant challenge in the MS analysis of these compounds is the existence of multiple isomers and metabolites that have identical molecular masses and similar fragmentation patterns. nih.govacs.org For instance, α-hydroxytamoxifen, 3-hydroxytamoxifen, and 4'-hydroxytamoxifen (B22448) can co-elute with 4-hydroxytamoxifen, leading to an overestimation of its concentration if the chromatographic separation is not highly selective. nih.gov Therefore, developing highly selective LC-MS/MS methods that can chromatographically resolve these structurally similar compounds is crucial for accurate quantification. nih.govnih.govresearchgate.net

Table 3: Common Mass Transitions in LC-MS/MS Analysis of Related Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Significance | Source |

|---|---|---|---|---|

| 4-Hydroxytamoxifen | 388 | 72 | Primary transition used for quantification. Co-elution with other isomers (e.g., α-hydroxytamoxifen) is a major challenge. | nih.gov |

| Endoxifen (N-desmethyl-4-hydroxytamoxifen) | 374 | 58 | Primary transition for a key active metabolite. Subject to interference from co-eluting isomers like N-desmethyl-α-hydroxytamoxifen. | nih.govspringermedizin.de |

Spectroscopic Analysis of Ligand-Receptor Interactions (e.g., Fluorescence Emission Spectroscopy)

Fluorescence emission spectroscopy is a powerful biophysical technique for investigating the direct binding interaction between this compound and its primary molecular target, the estrogen receptor (ER). dtic.milmedcraveonline.com This method can provide quantitative data on binding affinity and reveal ligand-induced conformational changes in the receptor.

The analysis often relies on monitoring the intrinsic fluorescence of tryptophan residues within the receptor's ligand-binding domain. researchgate.netbiorxiv.org When the ligand binds to the receptor, it can alter the microenvironment of these tryptophan residues, leading to a quenching (decrease) or enhancement of the fluorescence signal. biorxiv.orgnih.gov By titrating the receptor with increasing concentrations of the ligand and measuring the change in fluorescence, a binding curve can be generated to calculate the dissociation constant (Kd), a measure of binding affinity. nih.gov

For example, studies have demonstrated that the antagonist 4-hydroxytamoxifen quenches the intrinsic tryptophan fluorescence of the estrogen receptor upon binding. dtic.mil In some studies, the ligand itself may possess fluorescent properties that can be exploited. For instance, the intrinsic fluorescence of mitoxantrone (B413) was used to measure its binding affinity to the estrogen receptor via fluorescence anisotropy, yielding a Kd of 1.6 μM. biorxiv.org These spectroscopic approaches are vital for characterizing the molecular pharmacology of this compound and its analogues, linking their chemical structure to their ability to modulate receptor function. medcraveonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.